Diethyl benzene-1,4-diformamidate

Description

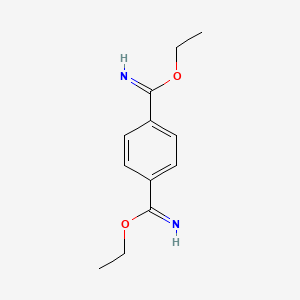

Diethyl benzene-1,4-diformamidate is a benzene-derived compound featuring two formamidate ester groups (-O-C(=O)-NH₂) at the 1,4-positions of the aromatic ring. The compound’s molecular structure suggests moderate polarity, likely enhancing solubility in polar aprotic solvents compared to non-functionalized benzene derivatives .

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

diethyl benzene-1,4-dicarboximidate |

InChI |

InChI=1S/C12H16N2O2/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h5-8,13-14H,3-4H2,1-2H3 |

InChI Key |

DMSRHQUOJVYYHU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)C(=N)OCC |

Origin of Product |

United States |

Preparation Methods

Diethyl terephthalimidate can be synthesized through several methods. One common synthetic route involves the reaction of terephthalic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Diethyl terephthalimidate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form terephthalic acid derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.

Scientific Research Applications

Diethyl terephthalimidate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of diethyl terephthalimidate involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical structures. The molecular targets and pathways involved in its reactions depend on the specific context in which it is used. For example, in biological systems, it may interact with enzymes and other proteins, altering their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzene Derivatives

1,4-Diethylbenzene (CAS 105-05-5)

- Molecular Formula : C₁₀H₁₄

- Molecular Weight : 134.22 g/mol

- Substituents : Ethyl groups (-CH₂CH₃) at 1,4-positions.

- Physical Properties: Lower polarity due to non-polar ethyl substituents. Thermodynamic data from NIST includes a critical molar volume (Zc) of 0.246 and correlations for temperature-dependent properties .

- Applications : Primarily used as a solvent or intermediate in organic synthesis.

Comparison :

Diethyl benzene-1,4-diformamidate’s formamidate groups introduce higher polarity and hydrogen-bonding capacity, likely increasing boiling points and solubility in polar solvents compared to 1,4-diethylbenzene. Reactivity differences arise from the nucleophilic nature of the formamidate oxygen and nitrogen, enabling participation in condensation or coordination reactions absent in ethyl-substituted analogs .

1,4-Diethenylbenzene (CAS 105-06-6)

- Molecular Formula : C₁₀H₁₀

- Molecular Weight : 130.19 g/mol

- Substituents : Vinyl groups (-CH=CH₂) at 1,4-positions.

- Physical Properties :

- Applications : Used in polymer chemistry for crosslinking or copolymerization.

Comparison :

The vinyl groups in 1,4-diethenylbenzene confer reactivity toward addition polymerization, whereas the formamidate groups in this compound may favor hydrolytic stability or participation in amidation/transesterification reactions. The latter’s higher molecular weight (estimated ~236 g/mol) and polarity would reduce volatility compared to the diethenyl analog .

1,4-Dioxane (CAS 123-91-1)

- Molecular Formula : C₄H₈O₂

- Molecular Weight : 88.11 g/mol

- Structure : A six-membered ring with two ether oxygen atoms.

- Key Properties :

Comparison :

Though structurally distinct (cyclic ether vs. benzene core), 1,4-dioxane shares polar oxygen atoms. This compound’s formamidate groups may exhibit similar hydrogen-bonding tendencies but with greater thermal stability due to aromatic conjugation. Applications in solvent systems or coordination chemistry could overlap, but the benzene backbone offers π-π stacking capabilities absent in dioxane .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Synthetic Pathways: While details acridine derivative synthesis, this compound may require esterification of benzene-1,4-dicarboxylic acid with ethanolamine derivatives, analogous to formamidate preparation methods.

- Thermodynamic Behavior : 1,4-Diethylbenzene’s critical constants (e.g., Zc = 0.246) suggest moderate compressibility, whereas the formamidate derivative’s polar groups may reduce volatility and alter phase behavior .

- Material Science Potential: highlights functionalized benzene derivatives in MOFs; this compound’s formamidate groups could act as ligands for metal coordination, enabling porous material design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.